molecular formula C19H16FN5O2 B2582781 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1357797-34-2

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2582781
CAS No.: 1357797-34-2
M. Wt: 365.368
InChI Key: PFRBXPRZDKXTEB-UHFFFAOYSA-N
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Description

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide is an intriguing organic compound with notable applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves a multi-step process. Initially, quinoxaline derivatives undergo cyclization with 1-ethyl-1,2,4-triazol-4-one to form the core structure. This intermediate then undergoes acylation using 4-fluoroaniline in the presence of an appropriate acylating agent under controlled conditions to yield the target compound.

Industrial Production Methods

Scaling up the production requires optimization of reaction conditions, ensuring high yield and purity. Techniques such as flow chemistry and continuous processing may be employed for industrial synthesis, improving efficiency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

  • Reduction: : The removal of oxygen or addition of hydrogen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Utilizing reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Employing reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Using halogenating agents like thionyl chloride or bromine.

Major Products Formed

  • Oxidation: : Formation of quinoxaline dioxides.

  • Reduction: : Conversion into amine derivatives.

  • Substitution: : Creation of various substituted analogs depending on the reagents used.

Scientific Research Applications

Chemistry

This compound serves as a versatile intermediate in the synthesis of more complex molecules and materials.

Biology

It's used as a probe in studying enzyme activities and cellular processes.

Medicine

Industry

Applications extend to materials science, where its properties can be harnessed in creating new materials with specific attributes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-chlorophenyl)acetamide.

  • 2-(1-ethyl-4-hydroxy-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-bromophenyl)acetamide.

Uniqueness

What sets 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide apart is its combination of the triazoloquinoxaline core with the 4-fluorophenylacetamide moiety, imparting distinct chemical reactivity and biological activity compared to its analogs.

That should give you a comprehensive overview of this compound. Feel free to dive deeper into any section!

Properties

IUPAC Name

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2/c1-2-16-22-23-18-19(27)24(14-5-3-4-6-15(14)25(16)18)11-17(26)21-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRBXPRZDKXTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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